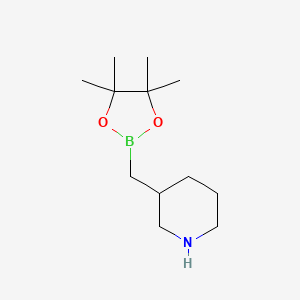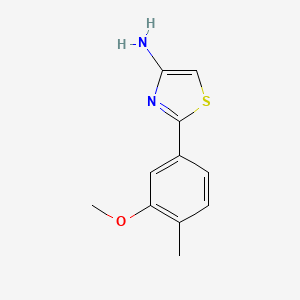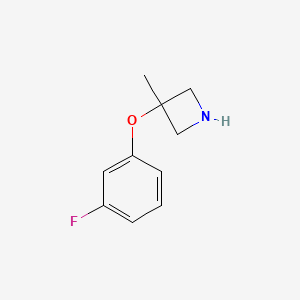
tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions to form the desired carbamate.
Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl methyl((3S,5R)-5-(chloromethyl)piperidin-3-yl)carbamate: This compound has a chloromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
tert-Butyl methyl((3S,5R)-5-(methyl)piperidin-3-yl)carbamate: The absence of the trifluoromethyl group in this compound leads to reduced lipophilicity and different biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21F3N2O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(4)9-5-8(6-16-7-9)12(13,14)15/h8-9,16H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
OHTQBNLYTBLVNH-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1C[C@H](CNC1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12981511.png)
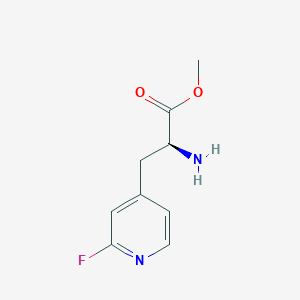
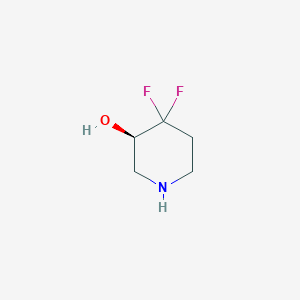

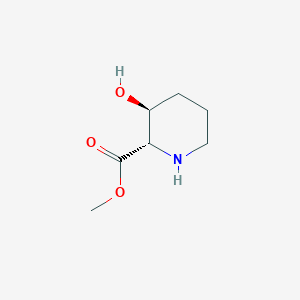
![6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine](/img/structure/B12981531.png)
![(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B12981532.png)
![(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12981534.png)

![tert-Butyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12981548.png)
